N-(5-methyl-1,3-benzoxazol-2-yl)guanidine
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Overview
Description
N-(5-methyl-1,3-benzoxazol-2-yl)guanidine is a chemical compound with the molecular formula C9H10N4O and a molecular weight of 190.2 g/mol It is characterized by the presence of a benzoxazole ring substituted with a methyl group and a guanidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,3-benzoxazol-2-yl)guanidine typically involves the reaction of 5-methyl-1,3-benzoxazole with guanidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction parameters are carefully controlled to maximize the yield and minimize the production costs .
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,3-benzoxazol-2-yl)guanidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
N-(5-methyl-1,3-benzoxazol-2-yl)guanidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-methyl-1,3-benzoxazol-2-yl)guanidine involves its interaction with specific molecular targets. The compound may enhance the release of certain neurotransmitters or inhibit specific enzymes, leading to its observed biological effects. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(5-methyl-1,3-benzoxazol-2-yl)guanidine include other benzoxazole derivatives and guanidine-containing compounds. Examples include:
- N-(5-methyl-1,3-benzoxazol-2-yl)amine
- N-(5-methyl-1,3-benzoxazol-2-yl)thiourea
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both benzoxazole and guanidine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-(5-methyl-1,3-benzoxazol-2-yl)guanidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-5-2-3-7-6(4-5)12-9(14-7)13-8(10)11/h2-4H,1H3,(H4,10,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJXROFFRNCGLI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)N=C(N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60389585 |
Source
|
Record name | N-(5-methyl-1,3-benzoxazol-2-yl)guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60389585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
332898-09-6 |
Source
|
Record name | N-(5-methyl-1,3-benzoxazol-2-yl)guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60389585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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